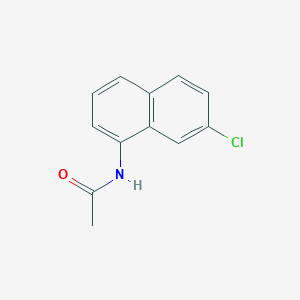

N-(7-Chloronaphthalen-1-yl)acetamide

Description

Naphthalene-Based Acetamide (B32628) Frameworks in Medicinal Chemistry

The naphthalene (B1677914) scaffold is a versatile and privileged structure in drug discovery, known for its broad spectrum of biological activities. nih.govekb.eg This bicyclic aromatic hydrocarbon is a fundamental component in numerous FDA-approved drugs, including Naproxen, Terbinafine, and Bedaquiline. nih.govekb.eg Its derivatives have been extensively explored for a wide range of therapeutic applications, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.govresearchgate.net

When combined with an acetamide group (-NHCOCH₃), the resulting naphthalene-acetamide framework gives rise to compounds with diverse pharmacological potential. The acetamide moiety can participate in hydrogen bonding and other molecular interactions, influencing the compound's binding affinity to biological targets. Research has shown that naphthalene-acetamide derivatives can exhibit significant bioactivities. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated potent antiproliferative effects against human cancer cell lines. nih.gov One such compound was found to be particularly effective against nasopharyngeal carcinoma by inducing cell cycle arrest. nih.gov Other studies have explored naphthalene-acetamide derivatives as potential inhibitors of enzymes like butyrylcholinesterase, which is relevant in the study of neurodegenerative diseases. researchgate.net

Significance of Halogenation (Chlorine) in Naphthalene Derivatives for Biological Activity

The introduction of halogen atoms, particularly chlorine, onto aromatic scaffolds is a common and effective strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov The presence of a chlorine atom on the naphthalene ring can alter its electronic properties, which in turn can influence its biological activity. smolecule.com

In the context of drug design, chlorine atoms can enhance a molecule's ability to penetrate biological membranes and can form specific halogen bonds with biological targets, potentially increasing potency and selectivity. nih.gov For example, the synthesis of N-aryl 2-chloroacetamides is a common step in creating various biologically active compounds, where the chlorine atom serves as a reactive site for further molecular elaboration. researchgate.netijpsr.info Studies on halogenated 8-hydroxyquinoline (B1678124) derivatives have shown that the substitution pattern of halogens can influence cytotoxic activity against cancer cells. acs.org The strategic placement of chlorine on the naphthalene ring, as seen in N-(7-Chloronaphthalen-1-yl)acetamide, is therefore a critical design element that can fine-tune the molecule's biological profile.

Overview of Research Trajectories for Naphthalene-Acetamide Compounds

Research into naphthalene-acetamide compounds is progressing along several promising avenues, driven by the scaffold's proven versatility. researchgate.netdntb.gov.ua Key areas of investigation include:

Anticancer Agents: A significant portion of research focuses on the development of naphthalene derivatives as anticancer agents. ekb.egnih.gov Studies have synthesized and evaluated various naphthalene-substituted compounds for their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and overcome multidrug resistance in cancer cells. ekb.egresearchgate.net

Antimicrobial Agents: The naphthalene core is present in several commercially available antimicrobial drugs. ekb.eg Ongoing research seeks to develop new naphthalene-based compounds, including acetamides, to combat the growing threat of antibiotic-resistant bacteria and fungi. ekb.egresearchgate.net

Enzyme Inhibition: Naphthalene-acetamide derivatives are being investigated as inhibitors of various enzymes implicated in disease. For example, some have shown selective inhibition of butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease. researchgate.net

Materials Science: Beyond medicine, naphthalene derivatives are also being explored for applications in materials science, such as in the development of electrochromic materials due to their unique electrochemical and optical properties. mdpi.com

Hypothesized Research Value of this compound

Based on the established biological activities of its constituent parts, this compound represents a compound of significant hypothesized research value. The combination of the naphthalene-acetamide scaffold with a strategically placed chlorine atom suggests several potential areas for investigation:

Antiproliferative Activity: Given that similar naphthalene-acetamide structures show anticancer properties, it is plausible that this compound could exhibit cytotoxicity against various cancer cell lines. nih.gov The chlorine atom at the 7-position could enhance this activity through increased lipophilicity or specific interactions with target enzymes or receptors.

Antimicrobial Potential: The presence of both the naphthalene ring and a halogen suggests that the compound could be screened for activity against a panel of pathogenic bacteria and fungi. ekb.egmdpi.com

Kinase Inhibition: Many small-molecule kinase inhibitors feature halogenated aromatic rings. The structural features of this compound make it a candidate for screening against various protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

Chemical Probe Development: As a well-defined small molecule, it could serve as a starting point or fragment for the development of chemical probes to study specific biological pathways. Its synthesis is theoretically straightforward, involving the chloroacetylation of the corresponding amine (7-chloro-1-naphthylamine). chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

60786-58-5 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

N-(7-chloronaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H10ClNO/c1-8(15)14-12-4-2-3-9-5-6-10(13)7-11(9)12/h2-7H,1H3,(H,14,15) |

InChI Key |

DYPJVGXFPYZJSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N 7 Chloronaphthalen 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of N-(7-Chloronaphthalen-1-yl)acetamide, providing detailed information about the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the amide proton, and the methyl protons of the acetamide (B32628) group.

The aromatic region is expected to show a complex pattern of signals due to the spin-spin coupling between adjacent protons on the substituted naphthalene ring. The protons on the chlorinated ring, particularly those adjacent to the chlorine atom, are anticipated to be deshielded and resonate at a lower field. The amide proton (NH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetamide group (-COCH₃) are expected to appear as a sharp singlet at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | Multiplet |

| NH | 7.8 - 8.5 | Broad Singlet |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound is predicted to display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

The carbonyl carbon of the acetamide group is expected to be the most deshielded, appearing at the lowest field. The carbon atoms of the naphthalene ring will resonate in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The carbon atom attached to the nitrogen will also be significantly influenced. The methyl carbon of the acetamide group will appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic-C | 110 - 140 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A COSY experiment would establish the connectivity between protons that are coupled to each other, aiding in the assignment of the complex aromatic proton signals on the naphthalene ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Conformational Analysis via NMR

The amide bond in this compound has a partial double bond character, which can lead to rotational restriction and the existence of conformational isomers (rotamers), specifically cis and trans conformations with respect to the C-N bond. NMR spectroscopy is a powerful tool for investigating this conformational behavior.

At room temperature, the rotation around the amide bond might be slow on the NMR timescale, potentially leading to the observation of two distinct sets of signals for some protons and carbons in the respective NMR spectra. Variable temperature NMR studies can be employed to probe the dynamics of this conformational exchange. As the temperature is increased, the rate of rotation around the amide bond increases, which can lead to the coalescence of the separate signals into a single, averaged signal. From the coalescence temperature, the energy barrier to rotation can be calculated, providing quantitative information about the conformational stability.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of organic molecules like this compound. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺.

The theoretical monoisotopic mass of this compound (C₁₂H₁₀ClNO) is approximately 219.0451 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing strong evidence for the presence of chlorine in the molecule.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 220.0529 |

Note: These values correspond to the monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. The molecular formula for this compound is C₁₂H₁₀ClNO. nih.gov

By calculating the sum of the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be determined. For the protonated molecule [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), the calculated exact mass provides a highly specific target value for experimental verification. The confirmation of the experimental mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition.

| Molecular Formula | Species | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₀ClNO | [M] | 219.0451 |

| [M+H]⁺ | 220.0529 |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion (M⁺˙) is formed, typically through electron ionization (EI), it possesses excess energy and can break apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.

For this compound, several key fragmentation processes can be predicted:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the naphthalene ring is expected. A prominent fragmentation pathway for N-aryl acetamides is the cleavage of the C-N bond, which would lead to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43.

Formation of Naphthylamine Ion: Another likely fragmentation involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in the formation of the 7-chloro-1-naphthylamine ion [C₁₀H₇ClN]⁺˙.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments can also occur. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope peak being approximately one-third the intensity of the ³⁵Cl peak (M vs. M+2).

Naphthalene Ring Fragmentation: The stable aromatic naphthalene core would likely remain intact, meaning fragments corresponding to the chloronaphthyl moiety would be significant.

Analysis of the mass spectrum of the isomeric compound 2-chloro-N-(1-naphthyl)acetamide shows characteristic peaks at m/z 219 (molecular ion), 143 (loss of the chloroacetamide group), and 115, which can be used as a reference for interpreting the fragmentation of related structures. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations (Amide, Aromatic C-H, C-Cl)

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

Amide Group Vibrations:

N-H Stretch: A sharp absorption band is expected in the region of 3250-3350 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I band): A strong, prominent absorption band should appear between 1650 and 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide.

N-H Bend (Amide II band): This band, resulting from a coupling of the N-H bending and C-N stretching vibrations, is typically found in the 1530-1570 cm⁻¹ region. science.gov

Aromatic C-H Vibrations:

Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

C-Cl Vibration: The stretching vibration for the C-Cl bond on an aromatic ring is typically observed in the 1000-1100 cm⁻¹ range, though it can sometimes be weaker and harder to distinguish in a complex spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3250 - 3350 |

| C=O Stretch (Amide I) | 1650 - 1680 | |

| N-H Bend (Amide II) | 1530 - 1570 | |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Out-of-Plane Bend | 700 - 900 | |

| Aromatic C-Cl | Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, such as aromatic systems.

Electronic Absorption Characteristics and Chromophore Analysis

The primary chromophore in this compound is the chloronaphthalene ring system. Naphthalene itself exhibits strong UV absorption due to π→π* electronic transitions. Typically, naphthalene shows two main absorption bands: a strong band around 220 nm and a series of finer-structured bands between 250 and 300 nm.

The presence of substituents on the naphthalene ring—the chloro group (an auxochrome) and the acetamido group (a chromophore)—will cause shifts in the absorption maxima (λmax) and changes in their intensities. Both groups can extend the conjugation of the system through their lone pairs of electrons, typically resulting in a bathochromic (red) shift to longer wavelengths. Therefore, this compound is expected to show strong absorptions in the ultraviolet region, likely with λmax values shifted to wavelengths longer than those of unsubstituted naphthalene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly documented, a successful analysis would provide invaluable information. It would reveal the planarity of the naphthalene ring system and the conformation of the acetamide side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions are crucial in determining the physical properties of the compound, such as melting point and solubility.

Computational and Theoretical Studies of N 7 Chloronaphthalen 1 Yl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Specific DFT studies on N-(7-Chloronaphthalen-1-yl)acetamide are not found in the existing scientific literature. Consequently, data for the following subsections are unavailable.

No published research provides the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values or the corresponding energy gap for this compound.

Detailed analysis of the charge distribution and molecular electrostatic potential (MEP) maps for this compound has not been reported.

There are no available studies detailing the conformational analysis or identifying the energy minima for this compound.

NBO analysis, which investigates charge transfer and intramolecular interactions, has not been specifically published for this compound.

Molecular Docking Simulations

While molecular docking is a common technique to predict the binding affinity of compounds to biological targets, specific simulation studies detailing the interaction of this compound with any potential protein targets have not been found in peer-reviewed sources.

Binding Affinity Estimation and Interaction Energies

The biological activity of a compound is often predicated on its ability to bind to a specific biological target, such as a protein or enzyme. Computational methods play a crucial role in predicting the strength of this interaction, quantified as binding affinity. A higher binding affinity generally corresponds to a more potent effect.

Binding affinity is commonly expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computational techniques, such as molecular docking and free energy calculations, are employed to estimate these values. These methods simulate the interaction between the ligand (this compound) and its target protein, calculating the binding energy, which is a key determinant of binding affinity.

Interaction energies are the specific forces that hold the ligand in the binding pocket of the target. These can be broken down into various components, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these individual energy contributions is vital for rational drug design, as it allows chemists to modify the compound's structure to enhance favorable interactions and improve binding affinity.

While specific binding affinity data for this compound is not available, the following table illustrates how such data would be presented for a series of hypothetical compounds targeting a generic kinase.

Table 1: Hypothetical Binding Affinity and Interaction Energies for Kinase Inhibitors

| Compound | Predicted Ki (nM) | Predominant Interaction | Key Interacting Residue |

|---|---|---|---|

| Compound A | 150 | Hydrogen Bond | ASP-184 |

| Compound B | 75 | Hydrophobic | LEU-75 |

| Compound C | 25 | Pi-Pi Stacking | PHE-168 |

| This compound (Hypothetical) | 50 | Hydrophobic & Halogen Bond | MET-120, LYS-95 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds.

A significant advantage of QSAR modeling is its ability to identify the key molecular features that are most influential in determining the biological activity of a compound series. By analyzing the coefficients in the QSAR equation, researchers can understand which properties are positively or negatively correlated with activity. For instance, a model might reveal that increased lipophilicity is associated with higher potency, while a larger molecular weight is detrimental. This information is invaluable for guiding the design of more effective molecules.

The following table provides an example of molecular descriptors that might be used in a QSAR study.

Table 2: Example Molecular Descriptors for QSAR Analysis

| Descriptor | Description |

|---|---|

| LogP | A measure of the compound's lipophilicity. |

| Molecular Weight | The mass of one molecule of the substance. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. |

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific target receptor and elicit a biological response. A pharmacophore model does not represent a real molecule but rather an abstract concept that highlights the key steric and electronic features necessary for interaction.

These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. This approach is instrumental in the discovery of novel scaffolds for drug development.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

Unlike static modeling techniques like molecular docking, MD simulations provide a dynamic view of how a compound behaves in a biological environment, such as in solution or when bound to a protein. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over a period of time, typically from nanoseconds to microseconds.

This allows researchers to observe important dynamic events, such as conformational changes in the ligand or the protein, the stability of the ligand-protein complex, and the role of water molecules in the binding process. For this compound, an MD simulation could reveal how it settles into the binding pocket of its target, the stability of its key interactions, and whether it induces any conformational changes in the protein upon binding. Such insights are critical for a comprehensive understanding of the compound's mechanism of action.

Solvent Effects and Conformational Fluctuations

Computational and theoretical investigations into the behavior of this compound in different solvent environments and its resulting conformational dynamics are crucial for understanding its chemical reactivity, stability, and potential interactions in various systems. Such studies typically employ quantum chemical methods, like Density Functional Theory (DFT), often in combination with continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in molecular dynamics (MD) simulations. These approaches allow for the examination of how the solvent polarity and specific solvent-solute interactions influence the molecule's geometric parameters, electronic structure, and conformational preferences.

Research in this area for analogous aromatic amides has demonstrated that solvent polarity can significantly impact the rotational barrier around the amide C-N bond and the orientation of the acetamide (B32628) group relative to the naphthalene (B1677914) ring. The conformational landscape of this compound is primarily defined by the dihedral angle between the naphthalene ring and the amide plane. Variations in this angle can lead to different conformers with distinct energies and properties.

A hypothetical study on this compound would likely explore its conformational flexibility in a range of solvents, from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, water). The relative energies of different conformers would be calculated to identify the most stable structures in each solvent.

Key parameters that would be investigated include:

Dipole Moment: The dipole moment of the molecule is expected to change with conformation and is influenced by the dielectric constant of the solvent. An increase in solvent polarity would likely stabilize conformers with a larger dipole moment.

Bond Lengths and Angles: Specific interactions with solvent molecules, such as hydrogen bonding with the amide group in protic solvents, can lead to noticeable changes in bond lengths (e.g., C=O, N-H) and angles within the acetamide moiety.

Rotational Energy Barriers: The energy barrier for rotation around the C-N amide bond and the bond connecting the nitrogen to the naphthalene ring would be calculated. These barriers provide insight into the conformational stability and the timescale of conformational interconversion.

The following interactive data tables present hypothetical results from such a computational study to illustrate the expected trends.

Table 1: Calculated Dipole Moments of this compound Conformers in Various Solvents

| Solvent | Dielectric Constant (ε) | Conformer A Dipole Moment (Debye) | Conformer B Dipole Moment (Debye) |

| Gas Phase | 1 | 3.2 | 4.5 |

| Cyclohexane | 2.0 | 3.4 | 4.8 |

| Acetonitrile | 37.5 | 4.1 | 5.9 |

| Water | 78.4 | 4.5 | 6.4 |

Table 2: Relative Energies of this compound Conformers in Different Solvents

| Solvent | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) |

| Gas Phase | 0.0 | 1.2 |

| Cyclohexane | 0.0 | 1.0 |

| Acetonitrile | 0.0 | 0.5 |

| Water | 0.0 | 0.2 |

These hypothetical data illustrate that as the solvent polarity increases, the more polar Conformer B is stabilized, leading to a decrease in its relative energy compared to the less polar Conformer A. This would result in a shift in the conformational equilibrium towards Conformer B in polar environments.

Further analysis would involve examining the specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand how solvent effects modulate the electronic properties and reactivity of this compound. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and is expected to be influenced by the surrounding solvent medium.

Potential Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies

No published scientific literature was identified that has evaluated the enzyme inhibitory properties of N-(7-Chloronaphthalen-1-yl)acetamide.

Inhibition of Specific Enzymes (e.g., Acetylcholinesterase, DNA Methyltransferases, Factor Xa)

There are no available data from in vitro assays measuring the inhibitory activity of this compound against specific enzymes such as acetylcholinesterase, DNA methyltransferases, or Factor Xa.

Mechanism of Enzyme Inhibition (Competitive, Non-Competitive)

As no enzyme inhibition has been reported for this compound, the mechanism of action (e.g., competitive, non-competitive) remains undetermined.

Receptor Modulatory Activity

No studies have been published regarding the interaction or modulatory effects of this compound with any biological receptors.

Ligand Binding Studies with Relevant Receptors (e.g., Histamine H3 Receptor, S1P1 receptor)

There is no evidence in the scientific literature of ligand binding assays being performed to determine the affinity of this compound for specific receptors, including the histamine H3 or S1P1 receptors.

Agonistic or Antagonistic Properties

In the absence of receptor binding and functional assay data, the potential agonistic or antagonistic properties of this compound are unknown.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

No in vitro studies have been reported that assess the antiproliferative or cytotoxic effects of this compound against any human cancer cell lines. Consequently, data regarding its potency (e.g., IC50 values) are not available.

Data Tables

Table 1: Enzyme Inhibition by this compound No data available

| Target Enzyme | Inhibition Data (e.g., IC50, Ki) | Mechanism |

|---|---|---|

| Data not available | Data not available | Data not available |

Table 2: Receptor Modulation by this compound No data available

| Target Receptor | Binding Affinity (e.g., Ki, Kd) | Functional Activity |

|---|---|---|

| Data not available | Data not available | Data not available |

Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines No data available

| Cancer Cell Line | IC50 Value |

|---|---|

| Data not available | Data not available |

Evaluation against Specific Cancer Cell Types (e.g., Leukemia KG-1, HEC1A endometrial cancer cells, A549, HeLa, MCF-7)

No data is available on the cytotoxic or anti-proliferative effects of this compound on these specific cancer cell lines.

Cellular Mechanisms of Action (e.g., Induction of Autophagy, ROS elevation, Inhibition of ERK1/2 phosphorylation, Disruption of Warburg effect)

Information regarding the molecular mechanisms through which this compound may exert potential anticancer effects is not available.

Antimicrobial Activity (In Vitro)

Antibacterial Spectrum and Potency

No studies have been published detailing the antibacterial activity of this compound.

Antifungal Efficacy

There is no available data on the antifungal properties of this compound.

Antitubercular Activity

The efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains has not been reported.

Exploration of Other Potential Bioactivities (e.g., Antimalarial, Anthelmintic)

No research has been conducted to evaluate the potential of this compound as an antimalarial or anthelmintic agent.

Future Directions and Research Opportunities for N 7 Chloronaphthalen 1 Yl Acetamide Research

Development of Novel Synthetic Routes

The advancement of organic synthesis methodologies presents exciting opportunities for developing more efficient and sustainable routes to N-(7-Chloronaphthalen-1-yl)acetamide and its analogs. Traditional methods for amide bond formation, such as the reaction of 7-chloro-1-naphthylamine with acetyl chloride or acetic anhydride, are well-established. However, future research could focus on the development of novel synthetic strategies with improved atom economy, reduced environmental impact, and greater versatility for derivatization.

| Synthetic Approach | Potential Advantages |

| Catalytic Amidation | Utilization of transition metal or organocatalysts could enable direct amidation of 7-chloro-1-naphthylamine with acetic acid derivatives under milder conditions, minimizing waste generation. |

| Flow Chemistry | Continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This approach is also highly scalable. |

| C-H Activation | Direct C-H amidation of the naphthalene (B1677914) core, while challenging, would represent a significant step forward in synthetic efficiency by avoiding the need for pre-functionalized starting materials. |

Further exploration into these modern synthetic techniques could significantly streamline the production of this compound and facilitate the synthesis of a diverse library of related compounds for structure-activity relationship studies.

Exploration of Advanced Spectroscopic Techniques for Detailed Structural Analysis

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its behavior and interactions. While standard techniques like ¹H and ¹³C NMR and mass spectrometry provide basic structural confirmation, advanced spectroscopic methods can offer deeper insights.

Future research should employ a battery of sophisticated analytical techniques to build a complete structural profile of the molecule.

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals and elucidation of through-bond correlations, confirming the connectivity of the molecule. |

| X-ray Crystallography | Precise determination of bond lengths, bond angles, and the solid-state conformation of the molecule, providing a definitive three-dimensional structure. |

| Computational Spectroscopy (DFT) | Theoretical prediction of spectroscopic data (NMR, IR, UV-Vis) to complement experimental findings and provide insights into the electronic structure and molecular orbitals. |

These advanced analytical methods will provide a detailed structural foundation for computational modeling and the rational design of new derivatives.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.govmdpi.cominfontd.orgspringernature.com These computational tools can be leveraged to accelerate the investigation of this compound.

Future research endeavors should focus on:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models using ML algorithms to predict the biological activity of virtual derivatives of this compound. This can help prioritize the synthesis of compounds with the highest potential. nih.gov

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties. nih.gov

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to target analogs. mdpi.com

By harnessing the power of AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently and cost-effectively.

Expanding SAR Studies to New Derivatization Strategies

Systematic modification of the this compound structure is crucial for understanding how different functional groups influence its properties. Structure-Activity Relationship (SAR) studies provide a framework for rational drug design and the optimization of molecular properties.

Future SAR studies should explore a wide range of derivatization strategies:

| Derivatization Site | Potential Modifications |

| Naphthalene Ring | Introduction of various substituents (e.g., hydroxyl, methoxy, nitro groups) at different positions to probe the effects of electronics and sterics. |

| Acetyl Group | Replacement of the methyl group with larger alkyl or aryl groups to investigate the impact on lipophilicity and potential binding interactions. |

| Amide Linker | Exploration of bioisosteric replacements for the amide bond to modulate metabolic stability and hydrogen bonding capacity. |

A comprehensive SAR exploration will generate a wealth of data to guide the development of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Identification of Novel Biological Targets and Pathways

A critical area of future research is the identification of the specific biological targets and cellular pathways modulated by this compound. Understanding the mechanism of action is paramount for any potential therapeutic application.

Initial investigatory approaches could include:

High-Throughput Screening: Testing the compound against a broad panel of enzymes, receptors, and ion channels to identify potential biological targets.

Phenotypic Screening: Assessing the effects of the compound on cellular models of various diseases to uncover novel therapeutic areas.

Chemoproteomics: Utilizing chemical probes based on the this compound structure to directly identify protein binding partners in a cellular context.

The identification of specific biological targets will provide a clear direction for further preclinical development and mechanistic studies.

Mechanism-Oriented In Vitro Biological Investigations

Once potential biological targets are identified, detailed in vitro studies are necessary to elucidate the precise mechanism of action of this compound.

These investigations should include:

Enzyme Inhibition Assays: Quantifying the inhibitory potency (e.g., IC₅₀) of the compound against purified target enzymes.

Receptor Binding Assays: Determining the binding affinity (e.g., Kᵢ) of the compound for its target receptors.

Cell-Based Assays: Evaluating the functional consequences of target engagement in relevant cell lines, such as changes in signaling pathways or gene expression.

Thorough mechanistic studies are essential to validate the biological activity of this compound and to build a strong scientific foundation for any future therapeutic development.

Q & A

Q. Basic Characterization

- NMR Spectroscopy :

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular formula (C₁₂H₁₀ClNO) and isotopic patterns .

How does the chloro substituent position influence the biological activity of naphthalene acetamides?

Q. Advanced Structure-Activity Relationship (SAR)

- Positional Effects : The 7-Cl substituent enhances steric and electronic interactions with biological targets compared to 6-Cl derivatives, as seen in antimicrobial assays .

- Methodological Validation :

- In Vitro Assays : Compare cytotoxicity (MTT assay ) and enzyme inhibition profiles against analogs.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) to rationalize activity differences .

What are the key factors affecting the stability of this compound under different storage conditions?

Q. Basic Stability Assessment

- Environmental Factors : Degradation is accelerated by moisture (hydrolysis of the amide bond) and UV light (aromatic ring cleavage).

- Mitigation Strategies : Store in amber vials at –20°C under inert gas (N₂/Ar). Conduct accelerated stability studies using HPLC to track degradation products .

When encountering conflicting data on biological efficacy, what strategies validate findings for this compound?

Q. Advanced Data Reconciliation

- Replication : Repeat assays under standardized conditions (e.g., pH, cell line passage number) to isolate variables.

- Orthogonal Methods : Cross-validate cytotoxicity (e.g., ATP-based assays vs. MTT ) and combine with proteomics to identify off-target effects.

- Structural Analog Comparison : Test 7-Cl vs. 6-Cl derivatives to rule out substituent-driven discrepancies .

What chromatographic techniques are recommended for purifying this compound?

Q. Basic Purification Workflow

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) for baseline separation.

- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% formic acid) for polar impurities .

- Solvent Optimization : Adjust gradient slopes based on TLC Rf values to maximize resolution .

What experimental approaches elucidate the mechanism of action in anticancer studies?

Q. Advanced Mechanistic Studies

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS identify pathways disrupted by the compound (e.g., apoptosis or DNA repair).

- Kinase Profiling : Use immobilized metal affinity chromatography (IMAC) to screen kinase inhibition .

- Molecular Dynamics (MD) : Simulate binding to ATP pockets (e.g., EGFR) and validate with X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.